Boc-N-Me-Lys(2-Cl-Z)-OH
Overview
Description
Boc-N-Me-Lys(2-Cl-Z)-OH is a synthetic derivative of the amino acid lysine. It is commonly used in proteomics research and peptide synthesis due to its unique protective groups that prevent unwanted reactions during peptide chain assembly. The compound has the molecular formula C20H29ClN2O6 and a molecular weight of 428.92 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-Lys(2-Cl-Z)-OH typically involves the protection of the lysine amino group with a tert-butyloxycarbonyl (Boc) group and the epsilon amino group with a 2-chlorobenzyl-oxycarbonyl group. The process generally includes the following steps:
Protection of the alpha amino group: The alpha amino group of lysine is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.
Methylation of the alpha carbon: The alpha carbon is methylated using a methylating agent like methyl iodide.
Protection of the epsilon amino group: The epsilon amino group is protected using 2-chlorobenzyl-oxycarbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-N-Me-Lys(2-Cl-Z)-OH undergoes various chemical reactions, including:
Deprotection reactions: Removal of the Boc and 2-chlorobenzyl-oxycarbonyl protective groups using acidic or basic conditions.
Substitution reactions: The compound can undergo nucleophilic substitution reactions at the 2-chlorobenzyl group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for Boc group removal, while hydrogenation or catalytic transfer hydrogenation is used for 2-chlorobenzyl-oxycarbonyl group removal.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the 2-chlorobenzyl group.
Major Products Formed
Deprotected lysine derivatives: Removal of protective groups yields Nalpha-methyl-L-lysine.
Substituted derivatives: Nucleophilic substitution yields various substituted lysine derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-N-Me-Lys(2-Cl-Z)-OH is widely used in scientific research, particularly in the following areas:
Peptide synthesis: The compound is used as a building block in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of amino groups.
Drug development: It is used in the development of peptide-based drugs, where selective protection of functional groups is crucial.
Bioconjugation studies: The compound is used in bioconjugation studies to attach peptides to various biomolecules, aiding in the study of protein-protein interactions and cellular processes.
Mechanism of Action
The mechanism of action of Boc-N-Me-Lys(2-Cl-Z)-OH primarily involves its role as a protective group in peptide synthesis. The Boc and 2-chlorobenzyl-oxycarbonyl groups prevent unwanted side reactions during peptide chain assembly. The compound does not have a specific molecular target or pathway but rather serves as a tool to facilitate the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Boc-L-lysine: Similar to Boc-N-Me-Lys(2-Cl-Z)-OH but lacks the methyl and 2-chlorobenzyl groups.
Fmoc-L-lysine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection instead of Boc.
Cbz-L-lysine: Uses a benzyloxycarbonyl (Cbz) group for protection instead of Boc and 2-chlorobenzyl.
Uniqueness
This compound is unique due to its dual protective groups, which provide selective protection for both the alpha and epsilon amino groups. This allows for greater control and flexibility in peptide synthesis compared to other similar compounds .
Properties
IUPAC Name |
(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O6/c1-20(2,3)29-19(27)23(4)16(17(24)25)11-7-8-12-22-18(26)28-13-14-9-5-6-10-15(14)21/h5-6,9-10,16H,7-8,11-13H2,1-4H3,(H,22,26)(H,24,25)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHFXKKTXOVPLR-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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